![molecular formula C19H22N2O4S B11118155 Ethyl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11118155.png)
Ethyl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE: is a complex organic compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with an appropriate amine and esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl and benzamido groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: In medicinal chemistry, ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction mechanisms, where the compound modulates the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
- ETHYL 5-CARBAMOYL-4-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]THIOPHENE-3-CARBOXYLATE
- ETHYL 5-CARBAMOYL-4-METHYL-2-[(2-THIOPHEN-2-YLQUINOLINE-4-CARBONYL)AMINO]THIOPHENE-3-CARBOXYLATE
Uniqueness: ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and the benzamido moiety enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[(4-propan-2-ylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-5-25-19(24)14-11(4)15(16(20)22)26-18(14)21-17(23)13-8-6-12(7-9-13)10(2)3/h6-10H,5H2,1-4H3,(H2,20,22)(H,21,23) |
InChI Key |
UIXZSISAUKKCAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118079.png)
![2-({5-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11118083.png)
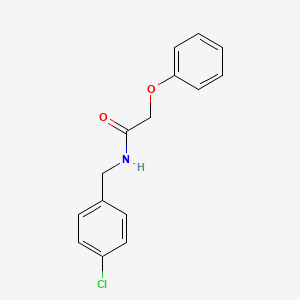
![4-[(4-Butylpiperazin-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B11118092.png)
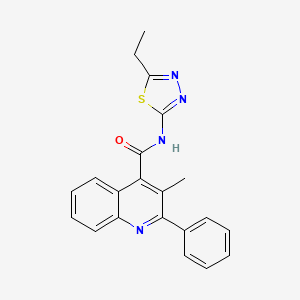
![N-[2-(4-fluorophenyl)ethyl]quinoline-8-sulfonamide](/img/structure/B11118115.png)
![2-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11118117.png)
![2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B11118127.png)
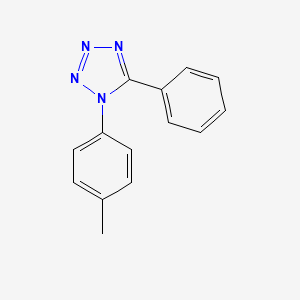
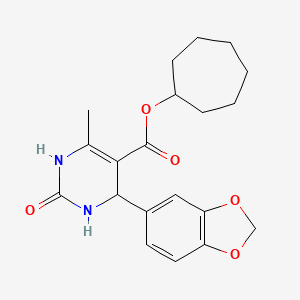

![2-(acetylamino)-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11118158.png)
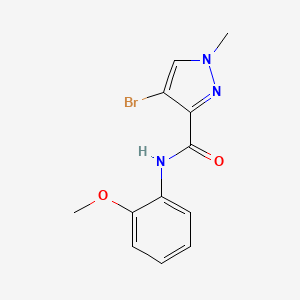
![3-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B11118168.png)
